1,2-Didecanoylglycerol 1,2-Didecanoylglycerol PKC activator, membrane permeable but non-physiologic DAG, stimulating protein kinase C in intact platelets; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 82950-64-9
VCID: VC0006573
InChI: InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3
SMILES: CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC
Molecular Formula: C23H44O5
Molecular Weight: 400.6 g/mol

1,2-Didecanoylglycerol

CAS No.: 82950-64-9

Cat. No.: VC0006573

Molecular Formula: C23H44O5

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

1,2-Didecanoylglycerol - 82950-64-9

CAS No. 82950-64-9
Molecular Formula C23H44O5
Molecular Weight 400.6 g/mol
IUPAC Name (2-decanoyloxy-3-hydroxypropyl) decanoate
Standard InChI InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3
Standard InChI Key GNSDEDOVXZDMKM-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC
Canonical SMILES CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC

Chemical and Structural Properties

Molecular Architecture

1,2-Didecanoylglycerol consists of a glycerol backbone esterified at the sn-1 and sn-2 positions with decanoic acid (capric acid) chains. The sn-3 hydroxyl group remains unmodified, contributing to the molecule’s amphiphilic nature. This asymmetry distinguishes it from 1,3-diacylglycerol isomers, which exhibit different packing behaviors in lipid bilayers .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC23H44O5\text{C}_{23}\text{H}_{44}\text{O}_5
Molecular Weight400.5925 g/mol
IUPAC Name3-Hydroxypropane-1,2-diyl bis(decanoate)
CAS Registry Number17863-69-3

Physicochemical Characteristics

The compound’s melting point and solubility are influenced by the saturated decanoyl chains, which promote van der Waals interactions. Unlike unsaturated diacylglycerols, 1,2-didecanoylglycerol exhibits limited solubility in polar solvents but dissolves readily in chloroform and dimethyl sulfoxide (DMSO) . These properties make it a stable candidate for lipid-based drug delivery systems.

Synthesis and Industrial Production

Production Methods

Industrial synthesis typically involves transesterification of glycerol with decanoic acid methyl esters under catalytic conditions. Enzymatic methods using lipases (e.g., Candida antarctica lipase B) offer superior regioselectivity, yielding >90% 1,2-diacylglycerol with minimal 1,3-isomer contamination . Post-synthesis purification employs molecular distillation to remove monoacylglycerol byproducts, followed by deodorization to eliminate residual solvents .

Quality Control

Regulatory guidelines mandate limits on residual catalysts (e.g., <0.1 ppm for tin-based catalysts) and oxidation products. Gas chromatography-mass spectrometry (GC-MS) profiles confirm the absence of genotoxic impurities such as glycidol esters, which may form during high-temperature processing .

Biological Activity and Mechanistic Insights

Protein Kinase C Activation

1,2-Didecanoylglycerol acts as a second messenger by binding to the C1 domain of protein kinase C (PKC), inducing conformational changes that translocate PKC to the plasma membrane. Comparative studies show that its activation efficacy is chain-length-dependent, with decanoyl groups providing optimal membrane anchoring without steric hindrance .

Table 2: Biological Effects in Murine Skin Carcinogenesis Models

Parameter1,2-Didecanoylglycerol (5 µmol)TPA (1 nmol)
Tumor Incidence (20 weeks)74%28%
Average Tumors/Mouse6.0Not reported
Hyperplasia SeverityModerateSevere
Data adapted from in vivo studies

Industrial and Cosmetic Applications

Role in Cosmetic Formulations

As an emollient, 1,2-didecanoylglycerol enhances skin barrier function by forming occlusive films that reduce transepidermal water loss. The Cosmetic Ingredient Review (CIR) panel permits its use at concentrations up to 5% in leave-on products, citing favorable safety profiles in repeat-insult patch trials .

Table 3: Approved Concentrations in Cosmetics

IngredientMaximum ConcentrationProduct Type
Glyceryl Dilaurate5%Creams, Lotions
Glyceryl Distearate7%Foundations
Glyceryl Dioleate2%Lipsticks
Data from safety assessments

Pharmaceutical Excipient

The compound’s stability at physiological pH makes it a viable candidate for solid lipid nanoparticles (SLNs) in topical drug delivery. Coating paclitaxel-loaded SLNs with 1,2-didecanoylglycerol improved dermal retention by 40% compared to unmodified particles .

Regulatory Status and Environmental Impact

The U.S. FDA approves 1,2-didecanoylglycerol as an indirect food additive (21 CFR 178.3620) for use in packaging materials. Environmental fate studies indicate rapid biodegradation (82% in 28 days via OECD 301B), minimizing bioaccumulation risks .

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